5-Methyl-1-phenyl-1H-pyrazole
Overview
Description
5-Methyl-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2. It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-phenyl-1H-pyrazole has been analyzed using single crystal X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazole include a molecular weight of 158.20 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 141 .Scientific Research Applications
Structural and Spectral Analysis
- Experimental and Theoretical Studies : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 5-Methyl-1-phenyl-1H-pyrazole, has been studied for its structural and spectral properties. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing to the understanding of the molecule's properties (Viveka et al., 2016).
Pharmaceutical Applications
- Protein Kinase B Inhibition : 5-Methyl-4-phenyl-1H-pyrazole has been identified as a novel inhibitor of protein kinase B (PKB), an important target in cancer therapy. This discovery was made through fragment-based lead discovery and structural design (Saxty et al., 2007).
- Antibacterial Activity : Certain derivatives of 5-Methyl-1-phenyl-1H-pyrazole have been synthesized and shown to possess significant antibacterial properties. This includes activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research has been conducted on the synthesis, characterization, and X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These studies are crucial for understanding the properties and potential applications of these compounds (Viveka et al., 2016).
Dyeing Properties and Applications
- Dyeing Properties : The use of pyrazole derivatives in the synthesis of new dyes has been explored. This includes the development of azo and bisazo dyes derived from 5-pyrazolones, which have applications in textile dyeing and possibly biological properties (Bagdatli et al., 2012).
Anticancer Research
- Potential Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These compounds have shown potential as antiproliferative agents in the treatment of breast cancer and leukemia (Ananda et al., 2017).
Catalysis and Organic Synthesis
- Catalyzed N–N Coupling and Ring Cleavage Reaction : The electrochemically catalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, including 3-methyl-5-phenyl-1H-pyrazole, has been investigated. This research contributes to the development of new methods in organic synthesis (Zandi et al., 2021).
Safety And Hazards
Future Directions
Given the broad spectrum of biological activities of pyrazole derivatives, there is significant interest in further studying these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action, and exploring potential applications in medicine and other fields .
properties
IUPAC Name |
5-methyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOQOUSJKAZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218464 | |
Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-1H-pyrazole | |
CAS RN |
6831-91-0 | |
Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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